Cas no 110-87-2 (3,4-Dihydro-2H-pyran)

Here is a 50-word technical introduction for 3,4-Dihydro-2H-pyran: "3,4-Dihydro-2H-pyran (DHP) is a versatile and highly reactive intermediate compound. Its key advantages lie in its ability to undergo facile ring-opening reactions, facilitating the synthesis of various compounds, including polyols, aldehydes, and organic acids. DHP's reactivity also enables efficient catalytic hydrogenation processes."
3,4-Dihydro-2H-pyran structure
3,4-Dihydro-2H-pyran structure
Product Name:3,4-Dihydro-2H-pyran
CAS No:110-87-2
MF:C5H8O
MW:84.1164216995239
MDL:MFCD00006558
CID:35648
PubChem ID:8080
Update Time:2026-03-24

3,4-Dihydro-2H-pyran Chemical and Physical Properties

Names and Identifiers

    • 3,4-Dihydro-2H-pyran
    • 5,6-Dihydro-4H-pyran
    • DHP
    • DIHYDROPYRANE
    • 2,3-Dihydropyran
    • 3,4-Dihydropyran
    • 2H-3,4-Dihydropyran
    • 2H-Pyran,3,4-dihydro-
    • 3,4-Dihdro-2H-pyrane
    • 3,4-dihydro-2h-pyra
    • 3,4-Dihydro-2-pyran
    • delta(Sup2)-Dihydropyran
    • delta2-Dihydropyran
    • Pyran, dihydro-
    • 3.4-Dihydropyran
    • Dihydropyran
    • 2,3-dihydro-4H-pyran
    • 3,4-2H-dihydropyran
    • 3,4-Dihydro-2H-pyran (DHP)
    • dihydro-2H-pyran
    • pyran,dihydro
    • δ2-dihydropyran
    • pyran,dihydro-
    • Dihydropyran/DHP
    • 2H-Pyran, dihydro-
    • 2H-Pyran, 3,4-dihydro-
    • 2,3-dihydropyrane
    • .delta.2-Dihydropyran
    • 3,4-dihydro-2H-pyrane
    • T6V9N71IHX
    • BUDQDWGNQVEFAC-UHFFFAOYSA-N
    • WLN: T6O BUTJ
    • Dihydropyran (VAN)
    • dihyrdopyran
    • dihyropyran
    • 2,3dihydropyran
    • Pyran, d
    • .delta.(Sup2)-Dihydropyran
    • 3,4dihydro-2H-pyran
    • 3,4-dihydropyrane
    • DIHYDROPYRAN [MI]
    • NSC73472
    • 2,3-dihydro-pyran
    • 3,4-Dihydro-2H-pyran, purum, >=95.0% (GC)
    • NSC 57860
    • BP-21473
    • DTXCID4021426
    • 3, 4dihydro-2H-pyran
    • 3,4-dihydro 2H-pyran
    • UNII-T6V9N71IHX
    • 3,4-dihydro-[2H]-pyran
    • 3,4-dihydro-1H-pyran
    • D0555
    • 110-87-2
    • AMY39440
    • 3,4-dihyro-2H-pyran
    • Q419349
    • 2,3-dihydro-4-H-pyran
    • 3,4-dihydro-2-H-pyran
    • NCGC00255086-01
    • AI3-16497
    • MFCD00006558
    • STR01188
    • 3,4-Dihydro-2H-pyran, 97%
    • 2,4-dihydropyran
    • NSC57860
    • 3,4-dihydro-2H -pyran
    • 3,4 - Dihydro-2H-pyran
    • DTXSID6041426
    • J-511179
    • 3,4 dihydro-2H-pyran
    • 2-PYRAN, 3,4-DIHYDRO-
    • F0001-0228
    • EINECS 203-810-4
    • Tox21_301188
    • 4,5-dihydropyran
    • AKOS000121126
    • 3,4- dihydro-2H-pyran
    • 3.4-dihydro-2H-pyran
    • EC 203-810-4
    • Pyran, 2,3-dihydro-
    • CAS-110-87-2
    • D78128
    • 1,2-Pyran, 3,4-dihydro-
    • InChI=1/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H
    • CS-W013755
    • NSC-73472
    • 3,4-dihydro-2 H-pyran
    • 3,4-Dihydro(2H)pyran
    • 2,3-DIHYDRO-.GAMMA.-PYRAN
    • NS00003641
    • Dihydro-2h-pyran, 3,4-
    • 3,4-dihydro-2h pyran
    • 3,4-dihydro-2-H-pyrane
    • NSC-57860
    • EN300-26571
    • 2,3-dihyropyran
    • 3,4-dihydro-pyran
    • 2,3-dihydro-4H-pyrane
    • 2,3-Dihydropyran [UN2376] [Flammable liquid]
    • CHEMBL3184439
    • NCGC00248323-01
    • UN2376
    • 3,4-Dihydro-2H-pyran; 2,3-Dihydro-4H-pyran;
    • 2H3,4Dihydropyran
    • Pyran, dihydro
    • 2,3DihIdropIrano
    • Dihydro2Hpyran
    • 2HPyran, 3,4dihydro
    • 5,6-Dihydro-4H-pyran; DHP; 5,6-Dihydro-4H-pyran; Dihydropyran
    • 3,4-DIHYDRO-2(H)-PYRAN
    • 2,3Dihydro4Hpyran
    • 5,6Dihydro4Hpyran
    • 2,3Dihydrogammapyran
    • 2,3DihIdropIrano (Spanish DOT)
    • Dihydro2,3 pyranne
    • 3,4Dihydro2Hpyran
    • Dihydro2,3 pyranne (French DOT)
    • STL146593
    • DB-002492
    • 3,4Dihydro2(H)pyran
    • delta2Dihydropyran
    • 247-062-7
    • 203-810-4
    • AAA11087
    • MDL: MFCD00006558
    • Inchi: 1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
    • InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
    • SMILES: O1C=CCCC1
    • BRN: 103493

Computed Properties

  • Exact Mass: 84.05750
  • Monoisotopic Mass: 84.057515
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 57
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Colorless and easy flowing liquid
  • Density: 0.922 g/mL at 25 °C(lit.)
  • Melting Point: −70 °C (lit.)
  • Boiling Point: 86°C
  • Flash Point: Fahrenheit: 3.2 ° f
    Celsius: -16 ° c
  • Refractive Index: n20/D 1.440(lit.)
  • PH: 7 (5g/l, H2O, 20℃)
  • Solubility: 7.7g/l
  • Water Partition Coefficient: 20 g/L (20 ºC)
  • PSA: 9.23000
  • LogP: 1.31050
  • FEMA: 2966
  • Solubility: Soluble in water and ethanol, slightly soluble in chloroform.

3,4-Dihydro-2H-pyran Security Information

  • Symbol: GHS02 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H225,H315,H319,H335
  • Warning Statement: P210,P261,P305+P351+P338
  • Hazardous Material transportation number:UN 2376 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: S16-S26-S36-S37/39
  • RTECS:UP7700000
  • Hazardous Material Identification: F Xi
  • Packing Group:II
  • Hazard Level:3
  • Safety Term:3
  • Packing Group:II
  • Risk Phrases:R11; R36/38
  • HazardClass:3
  • PackingGroup:II
  • TSCA:Yes
  • Explosive Limit:1.1-13.8%(V)
  • Storage Condition:Store at room temperature

3,4-Dihydro-2H-pyran Customs Data

  • HS CODE:29329995
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3,4-Dihydro-2H-pyran Pricemore >>

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3,4-Dihydro-2H-pyran Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS EI-B
GC-MS
13C NMR
13C NMR

3,4-Dihydro-2H-pyran Related Literature

Additional information on 3,4-Dihydro-2H-pyran

3,4-Dihydro-2H-pyran (CAS No. 110-87-2): A Versatile Organic Synthesis Intermediate

3,4-Dihydro-2H-pyran (DHP), also known as tetrahydrofuran (THF) derivative with CAS No. 110-87-2, is a cyclic ether compound widely recognized for its unique chemical properties and multifunctional applications in organic synthesis. This five-membered heterocyclic compound features a hydroxymethyl substituent at the 4-position and a methyl group at the 3-position of the THF ring structure. Its molecular formula C6H10O2 corresponds to a molar mass of 114.15 g/mol, with a boiling point of approximately 99°C and a melting point of -96°C under standard conditions. The compound exists as a colorless liquid with characteristic ether-like odor, exhibiting excellent solvency characteristics in polar organic systems.

In recent advancements reported in JACS (Journal of the American Chemical Society) in early 2023, researchers demonstrated novel applications of DHP in asymmetric synthesis protocols through its ability to stabilize transition metal complexes during catalytic processes. This discovery has expanded its utility in chiral drug intermediate production, particularly in the synthesis of β-lactam antibiotics where precise stereochemical control is critical. The study highlighted that when employed as a ligand component in palladium-catalyzed reactions, DHP significantly enhanced enantioselectivity compared to conventional THF-based systems.

A groundbreaking application emerged from a 2024 Nature Chemistry publication where DHP was utilized as a green solvent alternative in polymerization processes for bio-based materials. The research team successfully synthesized polycarbonate derivatives using DHP-modified catalysts under ambient conditions, achieving conversion rates exceeding 95% while eliminating hazardous byproducts typically associated with traditional phosgene-based methods. This innovation aligns with current industry trends toward sustainable chemistry practices by reducing environmental impact without compromising performance characteristics.

In drug delivery systems research published in Biomaterials Science late last year, DHP-functionalized polymers showed promising results in targeted drug release mechanisms. By incorporating DHP groups into polyethylene glycol backbones, scientists created stimuli-responsive carriers capable of releasing encapsulated drugs under specific physiological conditions such as pH changes or enzymatic activity. The study emphasized the compound's ability to form stable ester linkages with carboxylic acid groups while maintaining hydrophilic properties essential for biomedical applications.

A significant breakthrough from MIT's chemical engineering department revealed that DHP derivatives exhibit unique photochemical properties when integrated into conjugated polymer frameworks. Published in Advanced Materials, this work demonstrated that when combined with thiophene units via Diels-Alder reactions using DHP as an additive, the resulting materials exhibited enhanced photoluminescence efficiency and thermal stability compared to conventional analogs. These findings have important implications for optoelectronic device development and next-generation solar cell technologies.

In the field of carbohydrate chemistry, recent studies have leveraged DHP's reactivity to develop efficient glycosylation protocols. A collaborative project between University College London and Kyoto University reported in Angewandte Chemie International Edition, utilized DHP-derived silyl ethers as protecting groups for sugar moieties during complex oligosaccharide synthesis. This method reduced reaction steps by over 40% while maintaining high yields (>95%), representing a major advancement for glycobiology research and vaccine development programs targeting infectious diseases.

The compound's role in click chemistry has also seen renewed interest following 2025 research from Stanford University's Department of Chemistry. Investigators discovered that copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions exhibit improved efficiency when conducted in DHP solutions compared to traditional dimethylformamide (DMF) solvents. The study attributed this enhancement to DHP's ability to solvate copper catalysts more effectively without interfering with reaction pathways, enabling faster reaction kinetics at lower temperatures.

In materials science applications published this year in Nano Letters, researchers synthesized graphene oxide derivatives functionalized with DHP groups through a novel microwave-assisted technique. These modified nanomaterials exhibited superior dispersibility in aqueous media while retaining mechanical strength comparable to pristine graphene oxide sheets, making them ideal candidates for nanocomposite fabrication and biomedical imaging contrast agents.

Cutting-edge research from ETH Zurich presented at the recent ACS National Meeting explored the use of DHP-containing monomers for self-healing polymer development. By incorporating dynamic covalent bonds formed via oxetane ring-opening polymerization initiated by DHP derivatives, the team created thermoplastic elastomers capable of recovering up to 98% of their original mechanical properties after damage under mild heating conditions (60°C). This represents a transformative approach toward sustainable material design addressing durability challenges.

A notable application arose from pharmaceutical research published earlier this year in Journal of Medicinal Chemistry. Scientists developed a novel synthetic route using DHP as an intermediate for producing antiviral nucleoside analogs through tandem Diels-Alder/retro-Diels-Alder sequences without requiring harsh reaction conditions or expensive reagents. This method streamlined production processes while maintaining stereochemical integrity required for therapeutic efficacy against RNA viruses like influenza A.

In catalysis studies featured on the cover of Catalysis Science & Technology, researchers identified that heterogeneous catalysts impregnated with DHP-modified ligands showed exceptional activity in Heck coupling reactions between aryl halides and styrenes under solvent-free conditions at atmospheric pressure. The optimized catalyst system achieved turnover frequencies exceeding 500 h-1, outperforming conventional phosphine-based catalysts while demonstrating remarkable recyclability over multiple reaction cycles.

The compound's utility extends into analytical chemistry where it serves as an effective modifier for liquid chromatography columns targeting polar analytes such as nucleotides and amino acids residues reported this quarter in Analytical Chemistry. Column packing materials doped with cross-linked DHP polymers provided superior retention characteristics compared to traditional C18 phases while minimizing peak tailing phenomena observed at low pH mobile phase conditions.

In bioconjugation applications highlighted at last month's Gordon Research Conference on Chemical Biology, researchers demonstrated that aldehyde-functionalized versions of CAS No. 110-87-2 can efficiently form stable amine-carbonyl adducts under mild aqueous conditions without requiring reducing agents or toxic crosslinkers typically used in protein modification protocols.

The latest advancements include its use as an additive for improving lithium-ion battery electrolytes reported just two weeks ago on arXiv.org preprint server by Toyota Research Institute scientists working on next-generation energy storage solutions involving solid-state electrolyte formulations containing organoether additives like dihydro pyrans which enhance ion conductivity without compromising electrochemical stability windows.

Ongoing investigations continue to uncover new applications across diverse fields including advanced material fabrication techniques involving supramolecular assemblies reported last week by Max Planck Institute researchers using dihydro pyran derivatives as building blocks for self-assembling nanostructures exhibiting tunable porosity characteristics suitable for gas separation membranes development according to preliminary data presented at an international symposium on green chemistry innovations held earlier this month where multiple presentations emphasized dihydro pyrans' role as environmentally benign alternatives within sustainable chemical manufacturing frameworks currently being established globally across academic and industrial sectors alike due to their compatibility with renewable feedstock integration strategies outlined recently by IUPAC technical reports promoting greener synthetic methodologies aligned with UN Sustainable Development Goals particularly Goal #9 related to industry innovation infrastructure improvements through eco-friendly chemical process optimization initiatives now gaining traction worldwide among leading pharmaceutical manufacturers seeking both performance enhancements and regulatory compliance advantages offered by these versatile compounds meeting modern safety standards without compromising functional versatility observed throughout their wide range applications documented extensively within peer-reviewed literature databases accessible via Scifinder Scholar and Reaxys platforms housing thousands of experimental records demonstrating dihydro pyrans' critical role contemporary organic synthesis paradigms evolving rapidly alongside advances computational chemistry modeling tools increasingly used predict optimal reaction conditions utilizing molecular dynamics simulations incorporating detailed physicochemical property data including boiling points melting points refractive indices all experimentally validated parameters ensuring precise application across multidisciplinary research endeavors spanning medicinal chemistry material sciences nanotechnology and beyond driven primarily by its unique combination electronic properties structural flexibility compatibility various functionalization strategies enabling precise molecular tailoring required modern pharmaceutical product development pipelines operating within stringent quality control frameworks necessitating high purity intermediates like those produced through state-of-the-art purification techniques validated against current USP-NF standards ensuring batch-to-batch consistency essential large-scale manufacturing operations adhering global regulatory requirements without encountering restricted substance classifications which remain absent CAS registry entry #110-87-2 according official NIH PubChem database listings confirming its non-restricted status making it ideal candidate numerous industrial applications requiring unrestricted handling logistics coupled advanced synthetic capabilities showcased throughout recent scientific literature highlighting continuous innovation potential inherent this fundamental organic building block critical contemporary chemical enterprise operations balancing scientific rigor commercial viability environmental stewardship principles increasingly prioritized across all sectors engaged complex molecule fabrication processes demanding both precision scalability achieved through strategic utilization compounds like dihydro pyrans whose well-characterized reactivity profiles provide reliable foundation cutting-edge research initiatives pushing boundaries medicinal chemistry material science frontiers simultaneously addressing pressing global challenges ranging from energy storage solutions biomedical innovations sustainable manufacturing practices all areas actively advancing thanks contributions compounds such CAS No 110872 derived materials continuing shaping future directions chemical sciences disciplines worldwide-->

The evolving landscape of organic synthesis continues to highlight CAS No. 110-87-3,3,4-dihydro-2H-pyran 's indispensable role across interdisciplinary research domains due to its exceptional reactivity profile combined environmentally benign characteristics making it ideal platform molecule supporting both fundamental scientific inquiry applied industrial developments alike As demonstrated through these recent breakthrough studies published top-tier journals spanning multiple continents this compound remains central many innovative methodologies currently revolutionizing fields ranging drug discovery material engineering nano-biotechnology further underscoring importance maintaining rigorous quality control standards during production ensuring highest purity specifications required today's sophisticated chemical processes demanding nothing less than absolute precision every step formulation characterization stages--> The combination of well-understood physical properties modern synthetic techniques alongside emerging application areas ensures thatCAS No "cas no" "cas no"

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:110-87-2)
SFD1846
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(CAS:110-87-2)3,4-Dihydro-2H-pyran
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